2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
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Overview
Description
Sanggenon D is a natural phenolic compound belonging to the class of Diels-Alder-type adducts. It is primarily derived from the root bark of mulberry trees (Morus alba L.) and is known for its complex structure and significant biological activities . This compound has attracted considerable attention due to its potential therapeutic applications, particularly in the fields of oncology and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon D is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The synthesis involves the use of specific reaction conditions to facilitate the cycloaddition process, which is characteristic of Diels-Alder reactions.
Industrial Production Methods
The industrial production of Sanggenon D typically involves the extraction from the root bark of mulberry trees. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: Sanggenon D can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Sanggenon D.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings of Sanggenon D.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sanggenon D, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Sanggenon D exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: Sanggenon D suppresses the production of pro-inflammatory cytokines and mediators by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Sanggenon D is compared with other similar compounds, such as:
Sanggenon B: Another Diels-Alder-type adduct with similar biological activities but different structural features.
Kuwanon C: Exhibits anti-tumor and anti-inflammatory activities but differs in its molecular targets and pathways.
These comparisons highlight the uniqueness of Sanggenon D in terms of its structure and broad spectrum of biological activities.
Properties
Molecular Formula |
C40H36O12 |
---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1 |
InChI Key |
XETHJOZXBVWLLM-ZGXWVFFRSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Origin of Product |
United States |
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